

# An In-depth Technical Guide to 2,4-Diethylheptan-1-ol

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## Compound of Interest

Compound Name:	2,4-Diethylheptan-1-ol
CAS No.:	80192-55-8
Cat. No.:	B1596228

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Molecular Formula: C<sub>11</sub>H<sub>24</sub>O

This guide provides a comprehensive technical overview of **2,4-Diethylheptan-1-ol**, a branched-chain primary alcohol. It is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential biological significance.

## Introduction and Chemical Identity

**2,4-Diethylheptan-1-ol** is a C<sub>11</sub> aliphatic alcohol characterized by a seven-carbon main chain with ethyl branches at the second and fourth positions. As a long-chain branched alcohol, its physicochemical properties and biological activities are influenced by both its alkyl chain length and its branched structure. These structural features distinguish it from linear alcohols and may confer unique interactions with biological systems, making it a molecule of interest in various scientific and industrial fields.

## Physicochemical Properties

The key physicochemical properties of **2,4-Diethylheptan-1-ol** are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various chemical and biological environments.

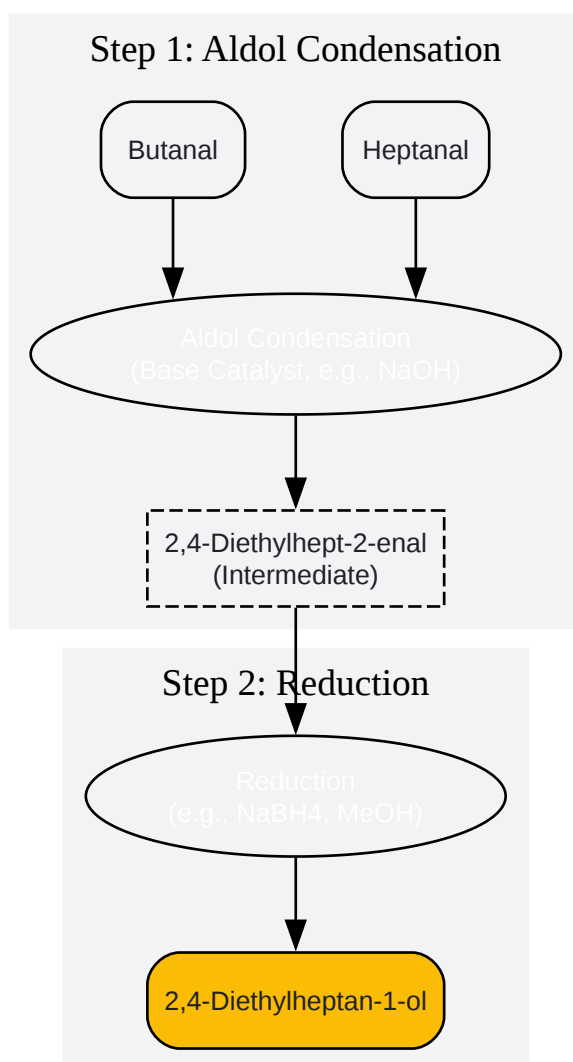
Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>24</sub> O	[1]
Molecular Weight	172.31 g/mol	[1]
CAS Number	80192-55-8	[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	223 °C at 760 mmHg	[1]
Density	0.826 g/cm <sup>3</sup>	[1]
Refractive Index	1.435	[1]
Flash Point	100.6 °C	[1]
LogP (XLogP3)	4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]

## Synthesis of 2,4-Diethylheptan-1-ol

While a specific, published, step-by-step synthesis for **2,4-Diethylheptan-1-ol** is not readily available in the literature, a robust and logical approach involves the reduction of the corresponding aldehyde, 2,4-diethylheptanal. This method is a standard and high-yielding route to primary alcohols.

### Proposed Synthetic Pathway: Reduction of 2,4-Diethylheptanal

The synthesis can be envisioned as a two-step process starting from commercially available precursors, culminating in the selective reduction of an aldehyde to the primary alcohol.



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Caption: Proposed two-step synthesis of **2,4-Diethylheptan-1-ol**.

## Detailed Experimental Protocol

This protocol is a validated and widely used method for the reduction of aldehydes to primary alcohols using sodium borohydride.[2][3]

Reaction: Reduction of 2,4-Diethylheptanal to **2,4-Diethylheptan-1-ol**

Materials:

- 2,4-Diethylheptanal

- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ ) or Ethanol ( $\text{EtOH}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 1 M Hydrochloric acid ( $\text{HCl}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diethylheptanal (1 equivalent) in methanol (10 volumes). Cool the solution to  $0\text{ }^\circ\text{C}$  in an ice-water bath.
  - **Causality:** The reaction is cooled to control the exothermic nature of the hydride reduction and to minimize potential side reactions.
- **Addition of Reducing Agent:** To the stirred solution, slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below  $10\text{ }^\circ\text{C}$ .
  - **Causality:** Sodium borohydride is a selective reducing agent that will reduce aldehydes and ketones but not esters or carboxylic acids, providing high chemoselectivity.<sup>[4]</sup> A slight excess ensures complete conversion of the aldehyde.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
- **Quenching:** Once the reaction is complete, cool the mixture back to  $0\text{ }^\circ\text{C}$  and slowly add 1 M  $\text{HCl}$  to quench the excess  $\text{NaBH}_4$  and neutralize the sodium methoxide formed. Continue adding acid until the pH is  $\sim 6-7$  and gas evolution ceases.

- Causality: The acidic quench protonates the intermediate alkoxide to form the alcohol and destroys any remaining hydride reagent.
- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
- Washing: Combine the organic extracts and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and then with brine.
  - Causality: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude **2,4-Diethylheptan-1-ol**.
- Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to obtain the final product in high purity.

## Structural Elucidation and Characterization

The structure of **2,4-Diethylheptan-1-ol** can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections describe the expected data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

$^1\text{H}$  NMR (Proton NMR): The  $^1\text{H}$  NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals are:

- A multiplet in the range of 3.3-4.0 ppm corresponding to the two protons of the  $-\text{CH}_2\text{OH}$  group.<sup>[5]</sup>

- Complex multiplets in the aliphatic region (0.7-1.8 ppm) for the numerous -CH<sub>3</sub>, -CH<sub>2</sub>, and -CH protons of the alkyl chain.[6]
- A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is variable and depends on concentration and solvent.[5]

<sup>13</sup>C NMR (Carbon NMR): The <sup>13</sup>C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

- The carbon of the -CH<sub>2</sub>OH group is expected to appear in the 60-70 ppm range.
- The other aliphatic carbons will resonate in the upfield region, typically between 10-40 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2,4-Diethylheptan-1-ol**, the key characteristic absorptions are:

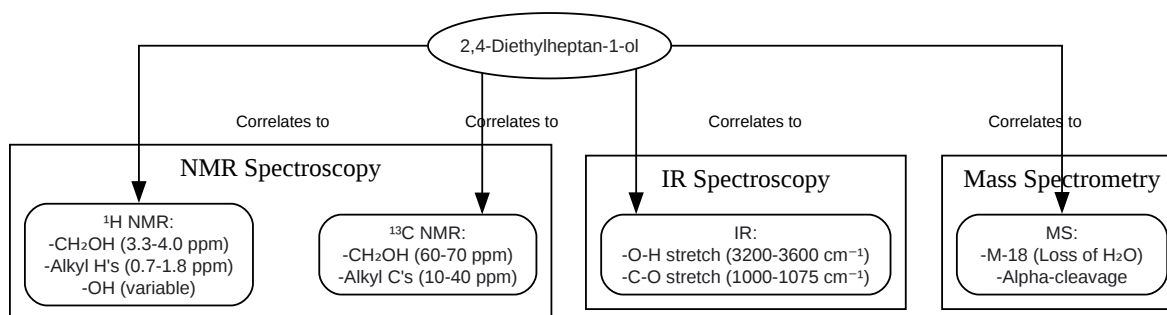
- A strong, broad absorption band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[7][8][9]
- A strong absorption band in the 1000-1075 cm<sup>-1</sup> region, corresponding to the C-O stretching vibration of a primary alcohol.[8][10]
- Multiple absorptions in the 2850-3000 cm<sup>-1</sup> range due to C-H stretching vibrations of the alkyl groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- The molecular ion peak (M<sup>+</sup>) at m/z = 172 may be weak or absent, which is common for primary alcohols.[11][12]
- A peak at M-18 (m/z = 154), corresponding to the loss of a water molecule, is a characteristic fragmentation of alcohols.[11]

- Alpha-cleavage is a dominant fragmentation pathway for alcohols. This involves the cleavage of the C-C bond adjacent to the oxygen atom. For **2,4-Diethylheptan-1-ol**, this would lead to the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion. The most prominent alpha-cleavage would likely involve the loss of the larger alkyl substituent, leading to a significant fragment ion. A peak at  $m/z$  31 ( $\text{CH}_2\text{OH}^+$ ) is also a common indicator of a primary alcohol.[13]



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Caption: Key spectroscopic correlations for the characterization of **2,4-Diethylheptan-1-ol**.

## Biological Context and Potential Applications

While specific biological studies on **2,4-Diethylheptan-1-ol** are scarce, the broader class of long-chain aliphatic alcohols exhibits several biological activities that suggest potential avenues for research and application in drug development.

### Interaction with Cell Membranes and Ion Channels

Long-chain alcohols are known to interact with and modify the properties of biological membranes.[14][15][16] Their amphipathic nature allows them to partition into the lipid bilayer, which can lead to:

- Alteration of Membrane Fluidity:** The insertion of alcohol molecules can disrupt the packing of phospholipids, leading to changes in membrane fluidity.[17] This can, in turn, affect the function of membrane-embedded proteins such as receptors and ion channels.

- **Modulation of Ion Channel Activity:** Alcohols have been shown to directly and indirectly modulate the function of various ion channels.[18][19][20] For instance, some alcohols can inhibit ATP-gated ion channels, with potency often related to their lipid solubility and molecular volume.[18] This suggests that **2,4-Diethylheptan-1-ol** could be investigated for its effects on specific ion channels involved in neurological or cardiovascular processes.



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Caption: Postulated mechanism of **2,4-Diethylheptan-1-ol**'s interaction with a cell membrane.

## Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties.[21][22][23] The efficacy of these alcohols is often dependent on their chain length, with a "cutoff effect" where activity peaks at a certain chain length before decreasing. Studies have shown that alcohols with around 10 to 13 carbon atoms can be particularly effective against bacteria such as *Staphylococcus aureus*. [21] The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to leakage of cellular contents.[21] Given its C11 structure, **2,4-Diethylheptan-1-ol** is a candidate for investigation as a potential antimicrobial agent, either alone or as part of a synergistic formulation.

## Toxicology and Safety

The available safety data for **2,4-Diethylheptan-1-ol** is limited. However, information from Safety Data Sheets (SDS) and studies on the broader category of long-chain aliphatic alcohols provide some guidance.[21][22]

- **Acute Toxicity:** Generally, long-chain aliphatic alcohols have low acute toxicity.

- Irritation: They may cause skin and eye irritation. Standard laboratory personal protective equipment (gloves, safety glasses) should be worn when handling this compound.
- Handling: The compound should be handled in a well-ventilated area.
- Storage: It should be stored in a tightly closed container in a cool, dry place.

It is important to consult the full Safety Data Sheet before handling or using this chemical.

## Conclusion

**2,4-Diethylheptan-1-ol** is a structurally defined long-chain branched alcohol with potential for further investigation. Its synthesis can be reliably achieved through standard organic chemistry methods, and its structure can be confirmed by a suite of spectroscopic techniques. Based on the known biological activities of related compounds, **2,4-Diethylheptan-1-ol** presents opportunities for research in areas such as the modulation of cell membranes and ion channels, and as a potential antimicrobial agent. This guide provides a foundational framework for researchers and drug development professionals to begin exploring the chemical and biological landscape of this molecule.

## References

- Kubota, H., et al. (2012). Antibacterial Activity of Long-Chain Fatty Alcohols against *Staphylococcus aureus*. *Biological and Pharmaceutical Bulletin*, 35(9), 1595-1599. [[Link](#)]
- Kubo, I., et al. (2003). Structural functions of antimicrobial long-chain alcohols and phenols. *Bioorganic & Medicinal Chemistry*, 11(4), 523-529. [[Link](#)]
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH<sub>4</sub>) Reduction. [[Link](#)]
- Minnesota State University Moorhead. (n.d.). NaBH<sub>4</sub> Reduction of Ketone to Alcohol. [[Link](#)]
- Ingólfsson, H. I., et al. (2011). Alcohol's Effects on Lipid Bilayer Properties. *Biophysical Journal*, 101(6), 1391-1399. [[Link](#)]
- UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. [[Link](#)]

- Tse, G., et al. (2013). Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea. *Applied and Environmental Microbiology*, 79(17), 5171-5180. [[Link](#)]
- ResearchGate. (n.d.). Alcohol's Effects on Lipid Bilayer Properties. [[Link](#)]
- University of Wisconsin-Madison. (n.d.). Typical <sup>1</sup>H NMR Chemical shifts. [[Link](#)]
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. *Spectroscopy*, 32(1), 14-21. [[Link](#)]
- Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. *Química Orgánica*. [[Link](#)]
- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [[Link](#)]
- Jasperse, C. (n.d.). Grignard Reaction. [[Link](#)]
- OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [[Link](#)]
- LookChem. (n.d.). **2,4-Diethylheptan-1-ol**. [[Link](#)]
- PubChem. (n.d.). 2,4-Dimethyl-1-heptanol. [[Link](#)]
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [[Link](#)]
- Goldstein, D. B. (1984). Effect of alcohol on cellular membranes. *Annals of Emergency Medicine*, 13(9 Pt 2), 860-863. [[Link](#)]
- Peoples, R. W., & Weight, F. F. (1999). Alcohol action on membrane ion channels gated by extracellular ATP (P2X receptors). *Journal of biomedical science*, 6(6), 393-398. [[Link](#)]
- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [[Link](#)]
- Contec, Inc. (2021). Alcohols for Use as an Antimicrobial Agent. [[Link](#)]
- PubChem. (n.d.). 2,4-Dimethyl-1-hepten-4-ol. [[Link](#)]

- Defense Technical Information Center. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [[Link](#)]
- PubChem. (n.d.). 2-Ethyl-4-methylhexane-1,2-diol. [[Link](#)]
- PubChem. (n.d.). 2-Ethyl-4-methylhexan-1-ol. [[Link](#)]
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in  $^1\text{H}$  NMR Spectroscopy. [[Link](#)]
- Oregon State University. (n.d.).  $^1\text{H}$  NMR Chemical Shift. [[Link](#)]
- Master Organic Chemistry. (2011). Sodium Borohydride ( $\text{NaBH}_4$ ) As A Reagent In Organic Chemistry. [[Link](#)]
- ResearchGate. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [[Link](#)]
- PubChem. (n.d.). 2-Ethyl-4-methylhex-2-en-1-ol. [[Link](#)]
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [[Link](#)]
- Harris, R. A. (1996). Effects of ethanol on ion channels. International review of neurobiology, 39, 251-268. [[Link](#)]
- ChemComplete. (2019, September 19). Mass Spectrometry of Alcohols [Video]. YouTube. [[Link](#)]
- Jasperse, C. (n.d.). Short Summary of  $^1\text{H}$ -NMR Interpretation. Minnesota State University Moorhead. [[Link](#)]
- Harris, R. A. (1999). Ethanol actions on multiple ion channels: which are important?. Alcoholism, clinical and experimental research, 23(10), 1563-1570. [[Link](#)]
- PubChem. (n.d.). 2,2-Diethyl-4-methylheptan-1-ol. [[Link](#)]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [[Link](#)]

- University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [\[Link\]](#)
- Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [\[Link\]](#)
- Leah4sci. (2014, April 29). NaBH<sub>4</sub> and LiAlH<sub>4</sub> Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [\[Link\]](#)
- PubChem. (n.d.). 2-Ethyl-4-methyl-2-phenylhexan-1-ol. [\[Link\]](#)
- ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [\[Link\]](#)
- SpectraBase. (n.d.). 2,4-Diethyl-1-heptanol. [\[Link\]](#)
- Kaun, K. R., & Heberlein, U. (2019). Receptors and Channels Associated with Alcohol Use: Contributions from Drosophila. International review of neurobiology, 148, 1-33. [\[Link\]](#)
- PubChem. (n.d.). 2,4-Dimethyl-1-heptene. [\[Link\]](#)

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- 7. [orgchemboulder.com](http://orgchemboulder.com) [[orgchemboulder.com](http://orgchemboulder.com)]

- [8. spectroscopyonline.com \[spectroscopyonline.com\]](https://spectroscopyonline.com)
- [9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax \[openstax.org\]](https://openstax.org)
- [10. IR Spectrum: Alcohols and Phenols \[quimicaorganica.org\]](https://quimicaorganica.org)
- [11. Mass Spectrometry of Alcohols - Chemistry Steps \[chemistrysteps.com\]](https://chemistrysteps.com)
- [12. youtube.com \[youtube.com\]](https://youtube.com)
- [13. youtube.com \[youtube.com\]](https://youtube.com)
- [14. Alcohol's Effects on Lipid Bilayer Properties - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [15. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [16. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [17. Effect of alcohol on cellular membranes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [18. Alcohol action on membrane ion channels gated by extracellular ATP \(P2X receptors\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [19. Effects of ethanol on ion channels - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [20. Ethanol actions on multiple ion channels: which are important? - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [21. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [22. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [23. cleanroom.contecinc.com \[cleanroom.contecinc.com\]](https://cleanroom.contecinc.com)
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